molecular formula C17H20Cl2N2O2 B145641 [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate CAS No. 131549-86-5

[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate

Cat. No. B145641
M. Wt: 355.3 g/mol
InChI Key: WBFAHXKJEZSANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate, also known as BCIM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BCIM is a derivative of imidazole, a heterocyclic organic compound that has been widely used in the pharmaceutical industry. In

Mechanism Of Action

The mechanism of action of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the p53 pathway, which leads to cell cycle arrest and apoptosis. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the nitric oxide pathway, which leads to vasodilation and reduced blood pressure. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to activate the Nrf2 pathway, which leads to neuroprotection and improved cognitive function.

Biochemical And Physiological Effects

[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor size. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to reduce blood pressure, improve endothelial function, and inhibit platelet aggregation. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.

Advantages And Limitations For Lab Experiments

One of the advantages of using [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in lab experiments is its high potency and selectivity. [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate. One direction is to investigate the use of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in combination with other drugs for cancer treatment. Another direction is to explore the use of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, the development of new synthesis methods for [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate with improved yield and solubility could facilitate its use in future research.

Synthesis Methods

The synthesis of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate involves the reaction of 2-chlorobenzyl chloride with butylamine to form 2-butylbenzyl chloride. This intermediate is then reacted with imidazole in the presence of potassium carbonate to form [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate. The yield of [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate is around 60% using this method.

Scientific Research Applications

[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been investigated for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have vasodilatory effects and reduce blood pressure. In neurological disorders, [2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate has been shown to have neuroprotective effects and improve cognitive function.

properties

CAS RN

131549-86-5

Product Name

[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate

Molecular Formula

C17H20Cl2N2O2

Molecular Weight

355.3 g/mol

IUPAC Name

[2-butyl-5-chloro-1-[(2-chlorophenyl)methyl]imidazol-4-yl]methyl acetate

InChI

InChI=1S/C17H20Cl2N2O2/c1-3-4-9-16-20-15(11-23-12(2)22)17(19)21(16)10-13-7-5-6-8-14(13)18/h5-8H,3-4,9-11H2,1-2H3

InChI Key

WBFAHXKJEZSANA-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)Cl)COC(=O)C

Other CAS RN

131549-86-5

synonyms

(4-(2-n-butyl-5-chloro-1-(2-chlorobenzyl)imidazolyl)methyl) acetate
4-BCCIMA

Origin of Product

United States

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